molecular formula C23H22FN3O7 B2927680 Ethyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899975-59-8

Ethyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2927680
CAS No.: 899975-59-8
M. Wt: 471.441
InChI Key: FLEFOADPTYWJOJ-UHFFFAOYSA-N
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Description

This compound features a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, an ethoxycarbonyl ester at position 3, and a 2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy side chain at position 3. Its molecular formula is C₂₃H₂₂FN₃O₇ (molecular weight: 487.44 g/mol), distinct from analogs like the 3,5-dimethylphenyl variant (CAS 899960-24-8, molecular weight 439.4 g/mol) . Its synthesis likely involves multi-step reactions, including esterification and coupling, akin to methods described for structurally related compounds .

Properties

IUPAC Name

ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O7/c1-4-33-23(30)22-19(12-21(29)27(26-22)16-7-5-14(24)6-8-16)34-13-20(28)25-15-9-17(31-2)11-18(10-15)32-3/h5-12H,4,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEFOADPTYWJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential biological activities that warrant detailed exploration. This article focuses on its biological activity, highlighting relevant research findings, case studies, and a comprehensive analysis of its pharmacological properties.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C23_{23}H22_{22}FN3_3O7_7
  • Molecular Weight : 471.4 g/mol
  • CAS Number : 899975-59-8

The structure features a pyridazine core with multiple substituents that may influence its biological activity. The presence of the fluorophenyl and dimethoxyphenyl groups suggests potential interactions with various biological targets.

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit tumor growth in various cancer models:

  • In vitro studies demonstrated that related compounds can inhibit fibroblast growth factor receptor (FGFR) signaling pathways, which are often upregulated in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .
  • In vivo evaluations of similar compounds have shown promising results in xenograft models, particularly in bladder cancer, where FGFR3 overexpression is common .

The proposed mechanism of action for this compound includes:

  • Inhibition of Tyrosine Kinases : The compound may act as an inhibitor of specific tyrosine kinases involved in cell signaling pathways that regulate cell division and survival.
  • Induction of Apoptosis : Through modulation of apoptotic pathways, it may enhance programmed cell death in cancerous cells.
  • Anti-Angiogenic Effects : By inhibiting angiogenesis, the compound could potentially limit tumor growth by restricting blood supply.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInhibition of FGFR signaling
Apoptosis InductionIncreased apoptosis in cancer cells
Anti-AngiogenicReduced vascularization in tumors

Case Study: Antitumor Activity

A notable case study involved the evaluation of a structurally similar compound in a bladder cancer model. The study found that treatment with the compound led to a significant reduction in tumor size compared to controls. The mechanism was attributed to the compound's ability to inhibit FGFR signaling pathways effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 899960-24-8)
  • Key Differences: Substituents: 3,5-Dimethylphenyl vs. 3,5-dimethoxyphenyl. Molecular Weight: 439.4 g/mol vs. 487.44 g/mol.
2.1.2 Tetrahydropyrimidine Derivatives (e.g., Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-tetrahydropyrimidine-5-carboxylate)
  • Core Structure : Tetrahydropyrimidine (saturated six-membered ring) vs. dihydropyridazine (partially unsaturated five-membered ring).
  • Functional Groups: Shared ethoxycarbonyl ester but differing in side-chain reactivity (bromoethoxy vs. dimethoxyphenylamino-ethoxy) .
  • Synthetic Routes : Both compounds utilize ethyl acetoacetate as a precursor, but bromo-substituted intermediates require halogenation steps .

Physicochemical Properties

Property Target Compound 3,5-Dimethylphenyl Analog Tetrahydropyrimidine Derivative
Molecular Formula C₂₃H₂₂FN₃O₇ C₂₃H₂₂FN₃O₅ C₂₃H₂₄BrN₃O₅
Molecular Weight (g/mol) 487.44 439.4 510.36
Key Substituents 3,5-Dimethoxyphenyl 3,5-Dimethylphenyl 2-Bromoethoxy
Solubility (Inference) Moderate (polar) Low (non-polar methyl groups) Moderate (halogenated chain)

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